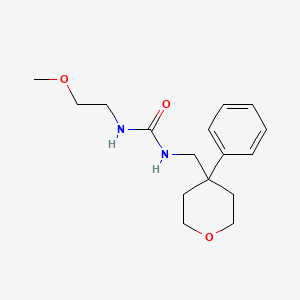
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (also known as 5-CPIT) is an organic compound that has a wide range of applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 5-CPIT has been used as an inhibitor of several enzymes, as a fluorescent dye, and as an antioxidant. Its unique properties make it a very useful compound for scientists and researchers.
Mecanismo De Acción
The mechanism of action of 5-CPIT is still not fully understood. It is believed that the compound binds to the active sites of enzymes and inhibits their activity. Additionally, it is thought to interact with DNA and proteins, leading to their fluorescence. Finally, it is believed to scavenge free radicals and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPIT are still being studied. In laboratory studies, 5-CPIT has been found to inhibit the activity of several enzymes, suggesting that it may have therapeutic potential. Additionally, it has been found to protect cells from oxidative damage, suggesting that it may have potential applications in the treatment of diseases caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CPIT in laboratory experiments include its ability to inhibit several enzymes, its fluorescence properties, and its antioxidant activity. However, there are also some limitations to using 5-CPIT in laboratory experiments. For example, the compound can be toxic at high concentrations, and its effects on humans and other organisms are still not fully understood.
Direcciones Futuras
There are a number of potential future directions for 5-CPIT research. One possibility is to further investigate its potential therapeutic applications, including its effects on various enzymes and its ability to protect cells from oxidative damage. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-CPIT on humans and other organisms. Finally, further research could be conducted to explore the potential applications of 5-CPIT in other areas, such as drug development, food safety, and environmental protection.
Métodos De Síntesis
The synthesis of 5-CPIT involves the reaction of 3-chloroaniline with isopropyl isocyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide. The reaction produces a white solid that is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-CPIT has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase-2, and thromboxane A2 synthase. It has also been used as a fluorescent dye for the detection of DNA and proteins. Additionally, it has been used as an antioxidant to protect cells from oxidative stress.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-10(12-13-14-15)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCHMCTKBNZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

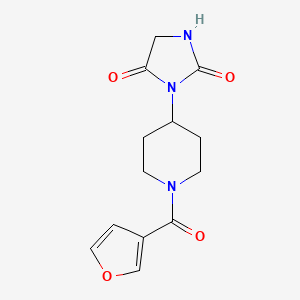
![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)

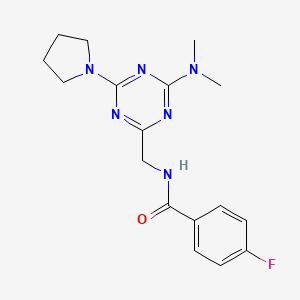
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)

![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
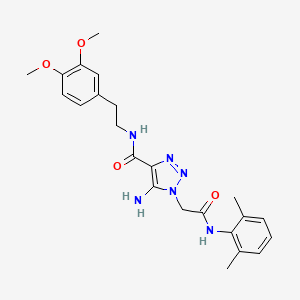

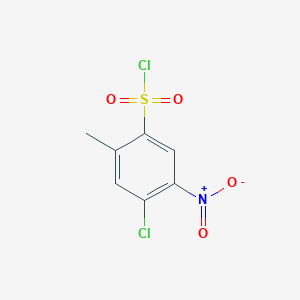
![Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2911449.png)
